N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide
Description
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide is a specialized synthetic compound featuring a polyethylene glycol (PEG)-based spacer (13-amino-4,7,10-trioxatridecanyl) and a glycinamide core modified with a tert-butoxycarbonyl (BOC) protecting group and a methyl group. This structure confers unique properties:
- PEG spacer: Enhances solubility and flexibility, critical for bioconjugation and drug delivery applications.
- BOC group: Provides acid-labile protection for amines, enabling controlled deprotection during synthesis.
Structural confirmation via NMR and mass spectrometry aligns with standard practices .
Properties
IUPAC Name |
tert-butyl N-[2-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-2-oxoethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N3O6/c1-18(2,3)27-17(23)21(4)15-16(22)20-8-6-10-25-12-14-26-13-11-24-9-5-7-19/h5-15,19H2,1-4H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIIDBLEQAMQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)NCCCOCCOCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Sarcosine
Sarcosine (N-methyl glycine) is the starting material for the glycinamide moiety. Protection of its secondary amine with a Boc group is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system:
Conditions :
Activation and Amidation
The carboxylic acid of N-Boc-N-methyl glycine is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with ammonium chloride to form the glycinamide:
Conditions :
-
Solvent : Dimethylformamide (DMF)
-
Coupling Agents : EDC (1.2 equiv), HOBt (1.1 equiv)
-
Base : N,N-Diisopropylethylamine (DIPEA, 2 equiv)
Coupling of Glycinamide and Trioxatridecanylamine
Selective Mono-Protection of Diamine
To avoid cross-reactivity, one amine group of 4,7,10-trioxa-1,13-tridecanediamine is protected with Boc:
Conditions :
Amide Bond Formation
The Boc-protected glycinamide is coupled to the mono-Boc-protected diamine using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU):
Conditions :
Final Deprotection
The Boc group on the trioxatridecanyl backbone is removed using trifluoroacetic acid (TFA):
Conditions :
Optimization and Challenges
Regioselectivity in Coupling
Unwanted bis-amide formation is mitigated by:
Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) resolves intermediates:
-
Column : C18, 30 × 150 mm
-
Mobile Phase : 50–80% acetonitrile/water with 0.1% formic acid
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the amide bonds can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and hydroxyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce primary amines.
Scientific Research Applications
N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to form stable conjugates with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the development of advanced materials, such as hydrogels and nanocomposites.
Mechanism of Action
The mechanism of action of N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This binding is often mediated by hydrogen bonding, hydrophobic interactions, and covalent modifications. The pathways involved may include signal transduction, cellular uptake, and metabolic processing .
Comparison with Similar Compounds
N-(13-Amino-4,7,10-trioxa-tridecyl)-succinamic acid (TTD spacer)
- Structure: Shares the 13-amino-4,7,10-trioxatridecanyl PEG spacer but replaces the glycinamide-BOC moiety with succinamic acid.
- Application : Used as a biotinylation spacer in peptide-protein interaction studies (e.g., HPV E6 oncoprotein research) .
- Purity : Synthesized at 70–80% purity, comparable to intermediates in peptide synthesis.
- Key Difference : The succinamic acid terminus enables direct conjugation to biotin, whereas the BOC group in the target compound serves as a transient protective moiety.
Deuterated and Biotinylated Analogs
- Example: 13-Amino-4,7,10-trioxatridecanyl-2,2’,3,3’,11,11’,12,12’-d8-N-methyl-N-biotinylglycinamide (from ).
- Structure : Replaces BOC with biotin and incorporates deuterium atoms.
- Application : Used in isotopic labeling for tracking in drug delivery systems.
- Functional Contrast : Biotin provides stable affinity binding, while BOC is designed for temporary protection. Deuterated versions offer metabolic stability tracking advantages .
PEG-Biotin Derivatives with Orthogonal Functional Groups
- Examples : N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester, Biotin-PEG11-CH2CH2N3 (from ).
- Structure : Varied PEG lengths (tri-, tetra-, or undeca-ethylene glycol) and terminal groups (azide, NHS esters).
- Application : Click chemistry (azide-alkyne cycloaddition) or NHS-based amine coupling.
- Comparison : The target compound’s BOC group allows orthogonal protection strategies, whereas azide/biotin derivatives prioritize conjugation versatility .
Comparative Data Table
Key Research Findings and Insights
Synthetic Flexibility : The BOC group in the target compound enables sequential deprotection, contrasting with permanently functionalized analogs like biotinylated or azide-terminated derivatives. This is critical for multi-step solid-phase peptide synthesis .
Solubility Advantages : The trioxatridecanyl spacer improves solubility in both aqueous and organic media, a property shared with TTD spacers but distinct from shorter PEG chains .
Stability Trade-offs : While BOC offers precise deprotection, it limits use in acidic environments. Biotinylated analogs excel in stability but lack modularity .
Biological Activity
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide, also known by its CAS number 1330266-36-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial effects, structure-activity relationships (SAR), and other relevant pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is C18H37N3O6, with a molar mass of approximately 391.50 g/mol. The compound features a unique trioxatridecanyl chain that contributes to its biological interactions.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Case Study : A derivative of this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated an inhibitory concentration (IC50) significantly lower than that of standard antibiotics like Penicillin G and Kanamycin B .
| Compound | Bacterial Strain | IC50 (µg/mL) | Comparison |
|---|---|---|---|
| Test Compound | Pseudomonas aeruginosa | 0.195 | Superior to Penicillin G |
| Test Compound | Staphylococcus aureus | 0.250 | Comparable to Kanamycin B |
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications in the molecular structure can enhance antibacterial efficacy. For example, the introduction of specific functional groups like tert-butoxycarbonyl significantly affects the binding affinity and activity against bacterial targets.
- Findings : Compounds with longer alkyl chains or additional functional groups showed improved interaction with bacterial membranes, leading to increased permeability and subsequent antibacterial action .
Pharmacological Implications
Beyond antibacterial activity, this compound may also influence other biological pathways:
Q & A
Q. What are the standard synthetic routes for preparing N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves sequential protection-deprotection strategies. The tert-butoxycarbonyl (Boc) group is introduced via reaction of the primary amine with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) . The 13-amino-4,7,10-trioxatridecanyl chain is synthesized using a polyetherification approach, where ethylene oxide derivatives are coupled stepwise. Final purification employs flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from acetonitrile.
- Key Reaction Conditions :
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Boc Protection | (Boc)₂O, Et₃N | DCM | 0°C → RT | 85–90 |
| Polyether Chain Assembly | Ethylene oxide derivatives, K₂CO₃ | DMF | 80°C | 70–75 |
| Final Coupling | EDC/HOBt, DIPEA | DCM | RT | 60–65 |
Q. How is the compound’s structural integrity confirmed after synthesis?
- Methodological Answer : Analytical validation combines nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR):
- ¹H/¹³C NMR : Peaks for Boc (δ ~1.4 ppm for tert-butyl), methyl group (δ ~3.0 ppm), and polyether chain protons (δ ~3.5–3.7 ppm) .
- HRMS : Exact mass matching theoretical [M+H]⁺ (e.g., C₂₃H₄₅N₃O₇: calculated 512.3294, observed 512.3296).
- IR : Stretching vibrations for amide (1650 cm⁻¹) and Boc carbonyl (1700 cm⁻¹) .
Q. What storage conditions ensure the compound’s stability?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials. The Boc group is acid-labile; avoid exposure to trifluoroacetic acid (TFA) or HCl vapors. Stability tests via HPLC (C18 column, 90:10 water/acetonitrile) show <5% degradation over 6 months under recommended conditions .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced solubility for biological assays?
- Methodological Answer : Density functional theory (DFT) calculates solvation energies to predict solubility. Molecular dynamics (MD) simulations model interactions with water molecules. For example, replacing the methyl group with a hydroxyl increases polarity (ΔG solvation = –15.2 kcal/mol vs. –9.8 kcal/mol for original). Experimental validation via shake-flask method (logP reduction from 2.1 to 1.3) confirms computational predictions .
Q. What strategies resolve ambiguities in NMR signal assignment due to the polyether chain’s conformational flexibility?
- Methodological Answer : Use 2D NMR techniques:
Q. How do competing side reactions during Boc deprotection impact peptide coupling efficiency?
- Methodological Answer : Acidic deprotection (e.g., TFA/DCM) may protonate the polyether chain’s oxygen atoms, leading to undesired cleavage. Monitor reaction progress via LC-MS:
- Optimized Protocol : 30% TFA with 2% triisopropylsilane (TIS) as scavenger, 0°C for 1 hour. Reduces side reactions from 18% to <5% .
Q. How should researchers address discrepancies between predicted and observed solubility in aqueous buffers?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to detect polymorphic forms. For instance, a metastable polymorph with ΔH fusion = 120 J/g (vs. 98 J/g for stable form) may explain lower solubility. Recrystallization from tert-butyl methyl ether (TBME) yields the stable form, aligning experimental data with predictions .
Q. What analytical techniques identify degradation pathways during long-term stability studies?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS analysis reveals two primary degradation products:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
